molecular formula C5H11ClFN B1447618 3-(Fluoromethyl)pyrrolidine hydrochloride CAS No. 1782410-86-9

3-(Fluoromethyl)pyrrolidine hydrochloride

Cat. No. B1447618
M. Wt: 139.6 g/mol
InChI Key: YJLVCUNOYYRZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Fluoromethyl)pyrrolidine hydrochloride is a compound with the molecular weight of 139.6 . It is a solid substance and is stored in a refrigerator . The compound has a CAS number of 1443983-87-6 or 2227197-34-2 , depending on the specific isomer.


Molecular Structure Analysis

The IUPAC name for this compound is either ®-3-(fluoromethyl)pyrrolidine hydrochloride or (S)-3-(fluoromethyl)pyrrolidine hydrochloride , indicating that it has chiral centers. The InChI code is 1S/C5H10FN.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H/t5-;/m0./s1 .


Physical And Chemical Properties Analysis

3-(Fluoromethyl)pyrrolidine hydrochloride is a solid substance . It has a molecular weight of 139.6 . The compound is stored in a refrigerator .

Scientific Research Applications

Summary of the Application

Pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to develop compounds for treating human diseases . The interest in this saturated scaffold is due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Methods of Application or Experimental Procedures

The review discusses the synthesis of bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .

Results or Outcomes

The review highlights how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

2. Pyrrolidine Compounds in Cancer Treatment

Summary of the Application

A specific derivative of pyrrolidine, 3-R-methylpyrrolidine, has been found to promote a pure ERα antagonist and selective ER degrader (PA-SERD) for the treatment of breast cancer .

Methods of Application or Experimental Procedures

The introduction of a chiral pyrrolidine into molecules promotes selectivity towards CK1 receptors .

Results or Outcomes

The introduction of 3-R-methylpyrrolidine into molecules resulted in a pure ERα antagonist and selective ER degrader (PA-SERD) for the treatment of breast cancer .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

3-(fluoromethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLVCUNOYYRZMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Fluoromethyl)pyrrolidine hydrochloride

CAS RN

1782410-86-9
Record name 3-(fluoromethyl)pyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Fluoromethyl)pyrrolidine hydrochloride
Reactant of Route 2
3-(Fluoromethyl)pyrrolidine hydrochloride
Reactant of Route 3
3-(Fluoromethyl)pyrrolidine hydrochloride
Reactant of Route 4
3-(Fluoromethyl)pyrrolidine hydrochloride
Reactant of Route 5
3-(Fluoromethyl)pyrrolidine hydrochloride
Reactant of Route 6
3-(Fluoromethyl)pyrrolidine hydrochloride

Citations

For This Compound
2
Citations
Y Lu, LM Gutgesell, R Xiong, J Zhao, Y Li… - Journal of medicinal …, 2019 - ACS Publications
The clinical steroidal selective estrogen receptor (ER) degrader (SERD), fulvestrant, is effective in metastatic breast cancer, but limited by poor pharmacokinetics, prompting the …
Number of citations: 33 pubs.acs.org
Y Lu - 2019 - search.proquest.com
Estrogen receptors (ERs) are nuclear hormone receptors and regulate many target genes associated with cell survival, growth and development. ERs act as transcription factors and …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.